3-Bromomethyl-5-phenylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

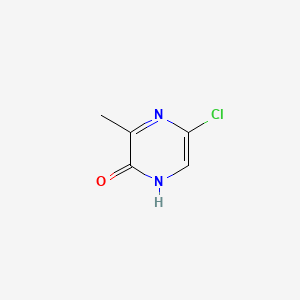

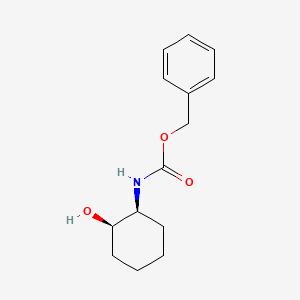

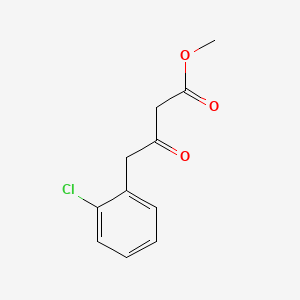

3-Bromomethyl-5-phenylisoxazole is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-5-phenylisoxazole is represented by the SMILES stringBrCc1cc(no1)-c2ccccc2 . The InChI key for this compound is ANRMBFFXQKJEIS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Bromomethyl-5-phenylisoxazole is a solid substance . It has a molecular weight of 238.08 g/mol . The compound’s empirical formula is C10H8BrNO .Wissenschaftliche Forschungsanwendungen

Synthesis of Isoxazole Derivatives

The synthesis of 5-fluoroalkyl-substituted isoxazoles, such as 5-trifluoromethylisoxazoles, starting from functionalized halogenoximes, including bromo, chloromethyl, and protected amino groups, indicates the utility of compounds like 3-Bromomethyl-5-phenylisoxazole in the preparation of isoxazole derivatives. These methods, including metal-free cycloaddition and nucleophilic substitution, facilitate the production of fluoroalkyl-isoxazoles, which have diverse applications, particularly in medicinal chemistry (Chalyk et al., 2019).

Molecular Structure and Spectroscopy

Studies on 3,5-diarylisoxazoles undergoing reactions like bromination, yielding 3,5-diaryl-4-bromoisoxazoles, highlight the importance of compounds like 3-Bromomethyl-5-phenylisoxazole in understanding the molecular structure and spectroscopy of isoxazole derivatives. These studies provide valuable insights into the torsion angles and molecular modeling, which are crucial in the design and synthesis of novel compounds with specific properties (Yu et al., 2015).

Supramolecular Interactions and Crystal Structures

Research on anisole derivatives, including those with bis(bromomethyl) pendants, demonstrates the role of 3-Bromomethyl-5-phenylisoxazole-like compounds in studying supramolecular interactions and crystal structures. These studies shed light on the influence of bromine atoms on the packing behavior and molecular interactions within crystals, providing insights valuable for materials science and crystal engineering (Nestler et al., 2018).

Preparation of Novel Isoxazole Derivatives

The synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones showcases the applicability of 3-Bromomethyl-5-phenylisoxazole in the preparation of novel isoxazole derivatives. These compounds have potential applications in various fields, including medicinal chemistry, due to their unique structural properties (Ablajan & Xiamuxi, 2011).

Safety And Hazards

3-Bromomethyl-5-phenylisoxazole is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKJFRUXVPDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-phenylisoxazole | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)

![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)